molecular formula C13H17NO3 B7579573 [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone

[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone

Cat. No. B7579573
M. Wt: 235.28 g/mol
InChI Key: ZDTMOQDQMHYYTN-LLVKDONJSA-N
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Description

[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone, also known as HPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. HPM is a synthetic compound that belongs to the class of ketones and has a molecular formula of C16H21NO3.

Mechanism of Action

The exact mechanism of action of [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone is not fully understood. However, it is believed that [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been found to have minimal toxicity and side effects in animal models. It has been shown to be well-tolerated and safe for use in humans. [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been found to have a half-life of approximately 4 hours in rats and is eliminated primarily through the urine.

Advantages and Limitations for Lab Experiments

One of the main advantages of [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone is its low toxicity and high efficacy. It can be easily synthesized and purified, making it a cost-effective option for research studies. However, one of the limitations of [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone. One potential application is its use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone in cancer treatment. Additionally, [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been found to have anti-inflammatory and analgesic effects, which could make it a potential treatment option for conditions such as arthritis and chronic pain. Future studies should focus on the efficacy and safety of [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone in these applications.

Synthesis Methods

The synthesis of [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone involves the reaction of 3-methoxy-4-methylbenzaldehyde with (S)-proline in the presence of a catalyst. The reaction results in the formation of [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone as a white powder with a purity of over 99%. The synthesis method of [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, lung, and prostate cancer. It has also been found to be effective in reducing pain and inflammation in animal models.

properties

IUPAC Name

[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-3-4-10(7-12(9)17-2)13(16)14-6-5-11(15)8-14/h3-4,7,11,15H,5-6,8H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTMOQDQMHYYTN-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N2CC[C@H](C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone

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